molecular formula C28H46O B1664013 24-Methylenecholesterol CAS No. 474-63-5

24-Methylenecholesterol

Cat. No. B1664013
CAS RN: 474-63-5
M. Wt: 398.7 g/mol
InChI Key: INDVLXYUCBVVKW-PXBBAZSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Methylenecholesterol is a natural marine sterol . It stimulates cholesterol acyl transferase (ACAT) in human macrophages .


Synthesis Analysis

24-Methylenecholesterol can be synthesized in yeast by disrupting two enzymes (ERG4 and ERG5) in the yeast’s native ergosterol pathway . The ERG5 is replaced with the DHCR7 (7-dehydrocholesterol reductase) enzyme . Three versions of DHCR7 from different organisms were assessed for their ability to produce 24-methylenecholesterol . The version from Xenopus laevis showed the best performance, producing 178 mg/L of 24-methylenecholesterol .


Molecular Structure Analysis

The molecular formula of 24-Methylenecholesterol is C28H46O . Its average mass is 398.664 Da and its monoisotopic mass is 398.354858 Da .


Chemical Reactions Analysis

The biosynthesis of 24-Methylenecholesterol in Saccharomyces cerevisiae involves disrupting the two enzymes (i.e., ERG4 and ERG5) in the yeast’s native ergosterol pathway, with ERG5 being replaced with the DHCR7 (7-dehydrocholesterol reductase) enzyme .

Scientific Research Applications

Use in Quantitative Analyses and Metabolic Studies

24-Methylenecholesterol has been synthesized with deuterio-labelling for use as internal standards in quantitative analyses. It's also a substrate for metabolic studies in brassinosteroid-deficient mutants of Arabidopsis thaliana and Pisum sativum (Takatsuto et al., 1998).

Differences in Mammalian and Plant Metabolism

Research has shown that mammals, such as rats, do not reduce the Δ24(28)-bond of 24-methylenecholesterol, unlike plants. This indicates a distinct difference in sterol metabolism between mammals and plants (Nes et al., 1973).

Role in Cholesterol Metabolism

24-Methylenecholesterol has been studied as an intermediate in the conversion of campesterol to cholesterol in organisms like the tobacco hornworm. This indicates its role in the biosynthesis of cholesterol in certain species (Svoboda et al., 1972).

Biosynthesis of Withanolides

24-Methylenecholesterolis involved in the biosynthesis of withanolides in plants such as Acnistus breviflorus. It acts as a precursor in the process, where its side chain undergoes specific modifications to form compounds like withaferin A and jaborosalactone (Monteagudo et al., 1994).

Sterol Composition in Diatoms

Investigations into the sterol composition of diatoms, which are used for oyster food, have revealed 24-methylenecholesterol as a major sterol in several species. This indicates its significance in the marine ecosystem and potential applications in aquaculture (Gladu et al., 1991).

Nutritional Importance in Honey Bees

Research has explored the dietary sterols' impact on brood rearing in honey bees, specifically noting the role of 24-methylenecholesterol. This sterol supported the greatest survival of worker bees, indicating its nutritional importance in apiculture (Herbert et al., 1980).

Engineering for Sterol Production

Efforts in bioengineering have focused on producing 24-methylene-cholesterol in Saccharomyces cerevisiae, demonstrating the potential for sustainable production of this sterol for various applications, including pharmaceuticals (Yang et al., 2021).

Impact on Honey Bee Physiology

Studies have shown that dietary 24-methylenecholesterol can significantly alter the protein profiles in honey bee heads, affecting their physiology and potentially their behavior and health (Chakrabarti & Sagili, 2020).

Future Directions

The 24-methylenecholesterol-producing strain obtained in a study could serve as a platform for characterizing the downstream enzymes involved in the biosynthesis of physalin or withanolide, given that 24-methylenecholesterol is a common precursor of these chemicals . Future research should look into the concentrations and impacts of 24-methylenecholesterol on entire honey bee colonies in a field realistic scenario .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVLXYUCBVVKW-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Methylenecholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

24-Methylenecholesterol

CAS RN

474-63-5
Record name 24-Methylenecholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24-Methylenecholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-METHYLENECHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0718OYKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24-Methylenecholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Methylenecholesterol
Reactant of Route 2
24-Methylenecholesterol
Reactant of Route 3
24-Methylenecholesterol
Reactant of Route 4
24-Methylenecholesterol
Reactant of Route 5
24-Methylenecholesterol
Reactant of Route 6
24-Methylenecholesterol

Citations

For This Compound
2,560
Citations
P Chakrabarti, HM Lucas… - Annals of the …, 2020 - academic.oup.com
… we investigated the role of 24-methylenecholesterol—a key phytosterol—in honey bee nutritional physiology. Artificial diets with varying concentrations of 24-methylenecholesterol (0%, …
Number of citations: 30 academic.oup.com
JK Volkman, GM Hallegraeff - Phytochemistry, 1988 - Elsevier
… more C,,-sterols and relatively less 24methylenecholesterol … reduction of the A24’2”)-double bond in 24-methylenecholesterol … source of high concentrations of 24methylenecholesterol …
Number of citations: 60 www.sciencedirect.com
Y Tsukagoshi, H Suzuki, H Seki, T Muranaka… - Journal of Biological …, 2016 - ASBMB
… the conversion of the endogenous 24-methylenecholesterol to 24-methylcholesterol when … study because exogenously added 24-methylenecholesterol would have difficulty entering …
Number of citations: 19 www.jbc.org
S Teshima, A Kanazawa, M Yoshioka… - Journal of Steroid …, 1974 - Elsevier
… The effect of brassicasterol, 7-cholestenol, 24-methylenecholesterol and p-sitosterol on the … Contrary to their assumption, the present study indicated that 24-methylenecholesterol, …
Number of citations: 16 www.sciencedirect.com
AA Omoloye, S Vidal - Entomological Science, 2007 - Wiley Online Library
… the first time that the abundance of 24-methylenecholesterol is a major factor explaining the … However, the abundance of 24-methylenecholesterol is considered important because the …
Number of citations: 43 onlinelibrary.wiley.com
DR Idler, UHM Fagerlund - Journal of the American Chemical …, 1955 - ACS Publications
… A new sterol, 24-methylenecholesterol, has been isolated by a chromatographic separation of … 2 (24-methylenecholesterol) forms the more insoluble acetate. Zone 3 has been shown to …
Number of citations: 80 pubs.acs.org
DR Idler, UHM Fagerlund - Journal of the American Chemical …, 1957 - ACS Publications
… The present paper reports thesuccessful synthesis of 24-methylenecholesterol (II) from 24ketocholesterol (I) and shows its identity with the natural product. In addition, 25-dehydrocholes…
Number of citations: 53 pubs.acs.org
WR Nes, JW Cannon, NS Thampi… - Journal of Biological …, 1973 - Elsevier
… SUMMARY The Az4c2*)-bond of 24- methylenecholesterol … 24-Methylenecholesterol also failed in the rat to undergo … well as from the direct conversion of 24-methylenecholesterol to 24” …
Number of citations: 7 www.sciencedirect.com
S Choe, BP Dilkes, BD Gregory, AS Ross… - Plant …, 1999 - academic.oup.com
… In conclusion, loss of the enzyme that converts 24-methylenecholesterol to campesterol in dwf1 plants caused a dramatic reduction in campesterol biosynthesis (Fig. 4) to approximately …
Number of citations: 283 academic.oup.com
CJ Silva, JL Giner, C Djerassi - Journal of the American Chemical …, 1992 - ACS Publications
… the product of the biomethylation of 24-methylenecholesterol (7) to be clerosterol (8), rather than the predicted cyclopropanes (2 and 4).9 In green algae, 24methylenecholesterol (7) is …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.